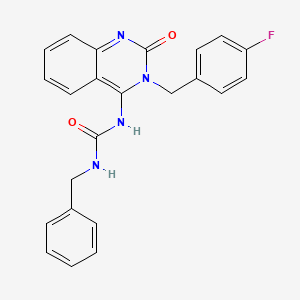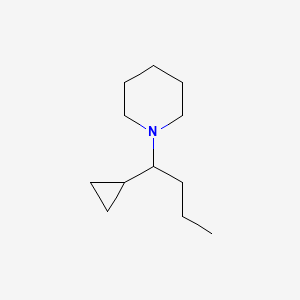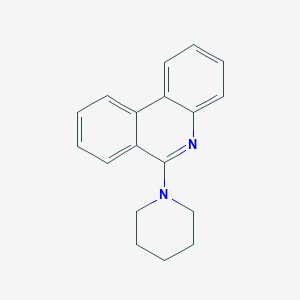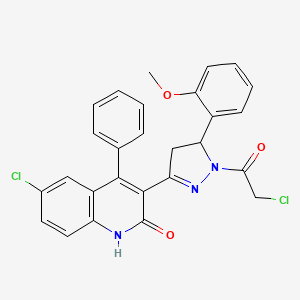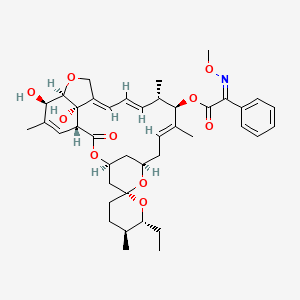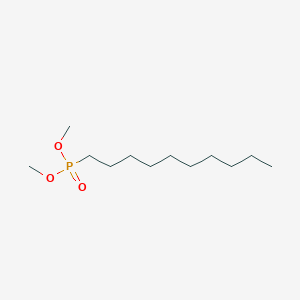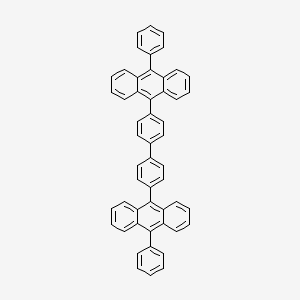
4,4'-Bis(10-phenylanthracen-9-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) due to its electroluminescent properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl typically involves the Suzuki cross-coupling reaction. This method is widely used in organic chemistry to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are generally applied to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs due to its electroluminescent properties.
Wirkmechanismus
The mechanism by which 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl exerts its effects is primarily through its interaction with lightThe molecular targets and pathways involved in this process include the excitation of electrons and the subsequent release of photons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(10-phenylanthracen-9-yl)benzene
- 2,6-Bis(10-phenylanthracen-9-yl)pyridine
Uniqueness
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl is unique due to its specific structural configuration, which enhances its electroluminescent properties compared to similar compounds. This makes it particularly valuable in the development of high-efficiency OLEDs .
Eigenschaften
Molekularformel |
C52H34 |
|---|---|
Molekulargewicht |
658.8 g/mol |
IUPAC-Name |
9-phenyl-10-[4-[4-(10-phenylanthracen-9-yl)phenyl]phenyl]anthracene |
InChI |
InChI=1S/C52H34/c1-3-15-37(16-4-1)49-41-19-7-11-23-45(41)51(46-24-12-8-20-42(46)49)39-31-27-35(28-32-39)36-29-33-40(34-30-36)52-47-25-13-9-21-43(47)50(38-17-5-2-6-18-38)44-22-10-14-26-48(44)52/h1-34H |
InChI-Schlüssel |
WSWADEXLJBQCKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


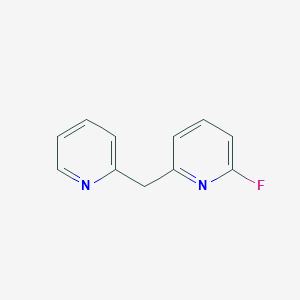
![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126185.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)


![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
